(2S,3S)-2-Benzhydrylquinuclidin-3-amine
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Overview
Description
(2S,3S)-2-Benzhydrylquinuclidin-3-amine is a chiral compound that belongs to the class of quinuclidine derivatives This compound is characterized by its unique structure, which includes a quinuclidine ring system substituted with a benzhydryl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Benzhydrylquinuclidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinuclidine ring system.
Substitution Reaction: The benzhydryl group is introduced through a substitution reaction.
Amine Introduction: The amine group is then introduced to complete the synthesis.
One common method involves the use of (2S,3S)-2-benzhydryl-N-(tert-butyl-2-methoxybenzyl) quinuclidin-3-amine as an intermediate . The reaction conditions often include the use of solvents like acetone and water, and the process may involve heating to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Starting Materials: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Using catalysts and specific reaction conditions to maximize yield.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Benzhydrylquinuclidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzhydryl and amine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted quinuclidine derivatives.
Scientific Research Applications
(2S,3S)-2-Benzhydrylquinuclidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the synthesis of other complex molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Benzhydrylquinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S)-2-Benzhydrylquinuclidin-3-amine include other quinuclidine derivatives, such as:
(2R,3R)-2-Benzhydrylquinuclidin-3-amine: An enantiomer with different stereochemistry.
(2S,3S)-2-Benzhydrylquinuclidin-3-ol: A hydroxyl derivative with similar structural features.
(2S,3S)-2-Benzhydrylquinuclidin-3-carboxylic acid: A carboxylic acid derivative with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the benzhydryl and amine groups. This combination of features contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C20H24N2/c21-19-17-11-13-22(14-12-17)20(19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14,21H2/t19-,20-/m0/s1 |
InChI Key |
MECDCHFRZHLREI-PMACEKPBSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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